molecular formula C11H15BrN2O B1393178 2-Amino-5-bromo-N,N-diethylbenzamide CAS No. 1263376-84-6

2-Amino-5-bromo-N,N-diethylbenzamide

Cat. No. B1393178
M. Wt: 271.15 g/mol
InChI Key: VDRQPOBAUKPRCP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.15 .


Synthesis Analysis

The synthesis of 2-Amino-5-bromo-N,N-diethylbenzamide can be achieved from 5-Bromoisatoic anhydride and Diethylamine .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-N,N-diethylbenzamide consists of a benzamide core with a bromine atom at the 5th position and an amino group at the 2nd position. The benzamide nitrogen is substituted with two ethyl groups .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-N,N-diethylbenzamide is predicted to have a boiling point of 397.4±32.0 °C and a density of 1.381±0.06 g/cm3 . Its pKa is predicted to be 1.21±0.10 .

Scientific Research Applications

  • Optoelectronics Device Applications

    • Field : Materials Science
    • Application Summary : 2-amino 5-bromopyridinium L-tartrate, a similar compound, has been used in the creation of a new organic charge-transfer crystal for optoelectronics device applications .
    • Methods : The compound was synthesized and single crystals were grown by conventional slow evaporation solution technique (SEST). Single crystal X-ray diffraction analysis was used to study the crystal structure .
    • Results : The crystal was found to be transparent in the entire visible region of the electromagnetic spectrum. It showed positive photoconducting nature at room temperature .
  • Insecticide Synthesis

    • Field : Agricultural Science
    • Application Summary : 2-amino-5-bromopyridine has been used in the synthesis of anthranilicdiamides insecticides, such as Cholrantraniliprole and Cyantraniliprole .
    • Methods : The synthesis involved a series of reactions, including one-pot synthesis, using 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as raw materials .
    • Results : The overall yield of Cholrantraniliprole and Cyantraniliprole was greatly enhanced, with total yields of about 50% and 44% respectively .
  • Cocrystal Study

    • Field : Crystallography
    • Application Summary : 2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
    • Methods : The study involved the synthesis of the cocrystal and subsequent analysis of its structure .
    • Results : The study provided insights into the hydrogen-bonding patterns in the cocrystal .
  • Chemical Structure and Properties

    • Field : Chemistry
    • Application Summary : “2-Amino-5-bromo-N,N-diethylbenzamide” is a chemical compound with the molecular formula C11H14BrNO . It’s used in various chemical reactions due to its specific structure and properties .
    • Methods : The compound can be synthesized in the lab and used in various chemical reactions .
    • Results : The outcomes of these reactions depend on the specific conditions and reactants used .
  • Amine Classification

    • Field : Organic Chemistry
    • Application Summary : “2-Amino-5-bromo-N,N-diethylbenzamide” is an amine, a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded directly to the nitrogen atom .
    • Methods : The classification of amines is based on their structure .
    • Results : Understanding the classification of amines can help predict their chemical behavior .
  • Chemical Structure and Properties

    • Field : Chemistry
    • Application Summary : “2-Amino-5-bromo-N,N-diethylbenzamide” is a chemical compound with the molecular formula C11H14BrNO . It’s used in various chemical reactions due to its specific structure and properties .
    • Methods : The compound can be synthesized in the lab and used in various chemical reactions .
    • Results : The outcomes of these reactions depend on the specific conditions and reactants used .
  • Amine Classification

    • Field : Organic Chemistry
    • Application Summary : “2-Amino-5-bromo-N,N-diethylbenzamide” is an amine, a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded directly to the nitrogen atom .
    • Methods : The classification of amines is based on their structure .
    • Results : Understanding the classification of amines can help predict their chemical behavior .

properties

IUPAC Name

2-amino-5-bromo-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRQPOBAUKPRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289256
Record name 2-Amino-5-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-N,N-diethylbenzamide

CAS RN

1263376-84-6
Record name 2-Amino-5-bromo-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263376-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-Bromoisatoic anhydride (2.00 g, 8.26 mmol) in THF (53.62 mL, 661.1 mmol) was treated with diethylamine (1.28 mL, 12.40 mmol) and allowed to stir overnight at rt. The mixture was concentrated in vacuo and purified using a Teledyne ISCO Combiflash® Rf system [0→4% MeOH in DCM] to afford 326 mg of the title compound (15%). 1H NMR (400 MHz, CD3OD) δ 7.24 (dd, J=2.27, 8.84 Hz, 1H), 7.13 (d, J=2.27 Hz, 1H), 6.71 (d, J=8.59 Hz, 1H), 3.43 (br. s., 4H), 1.18 (br. s., 6H). MS (ESI): m/z 271.41 [M+H]+. UPLC: tR=1.09 min (UPLC-SQD: analytical—2 min).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
53.62 mL
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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